Regiospecific Pd-Catalyzed Cross-Coupling
The 4-bromo substituent in the target compound is strategically positioned para to the electron-withdrawing cyano group, making it an ideal site for regioselective palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This contrasts with a 5-bromo regioisomer (e.g., Methyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate), where the bromine is ortho to the cyano group. The ortho-bromo isomer experiences greater steric hindrance, leading to reduced coupling efficiency. While specific kinetic data for this exact pair is not publicly available, studies on analogous 2,6-disubstituted benzoates demonstrate that para-bromo substitution relative to an ortho-cyano group provides superior reactivity and higher yields in Pd-catalyzed transformations due to decreased steric clash [1].
| Evidence Dimension | Steric accessibility for Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | 4-Bromo substitution (para to CN) - low steric hindrance |
| Comparator Or Baseline | 5-Bromo substitution (ortho to CN) - high steric hindrance |
| Quantified Difference | Qualitative; enhanced reactivity expected based on class behavior |
| Conditions | Inferred from Pd-catalyzed coupling mechanisms (Suzuki, Buchwald-Hartwig) |
Why This Matters
This regiospecificity ensures higher and more predictable yields in the construction of complex molecular architectures, a critical factor for cost-effective chemical process development.
- [1] Cambeiro, X. Oxydifluoromethylation - DOI: 10.19061/iochem-bd-6-282. University College London, 2023. View Source
